Methyl 4-amino-3-methoxybutanoate hydrochloride

Description

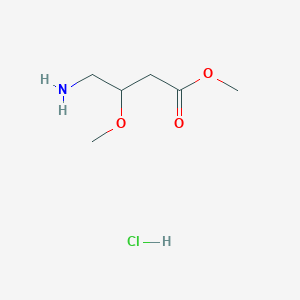

Methyl 4-amino-3-methoxybutanoate hydrochloride is a hydrochloride salt of a substituted butanoate ester. It features an amino group at position 4, a methoxy group at position 3, and a methyl ester at the terminal carboxyl group. This compound is classified as a controlled product (), indicating its use in specialized research or pharmaceutical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-amino-3-methoxybutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-9-5(4-7)3-6(8)10-2;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKIJSHXEDBWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)OC)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798737-65-1 | |

| Record name | methyl 4-amino-3-methoxybutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 4-amino-3-methoxybutanoate hydrochloride typically involves the reaction of 4-amino-3-methoxybutanoic acid with methanol in the presence of hydrochloric acid. This reaction results in the formation of the ester compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-amino-3-methoxybutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-amino-3-methoxybutanoate hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, including drug development.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-methoxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs of Methyl 4-amino-3-methoxybutanoate hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Functional Group Impact on Properties

- Amino vs. Alkylamino Groups: The presence of a primary amino group (e.g., in Methyl 4-amino-3-methoxybutanoate HCl) enhances hydrogen-bonding capacity compared to dimethylamino (e.g., 4-(Dimethylamino)butanoic acid HCl), which increases lipophilicity and alters solubility .

- Methoxy vs. Phenyl Groups: The 3-methoxy substituent in the target compound contributes moderate polarity, whereas the 4-phenyl group in Methyl 4-amino-4-phenylbutanoate HCl introduces significant hydrophobicity, affecting membrane permeability in biological systems .

- Aminooxy vs.

Research Findings and Data

Solubility and Stability

- Hydrophobicity: The phenyl-substituted analog (C₁₁H₁₆ClNO₂) has lower aqueous solubility compared to the methoxy-containing target compound due to its aromatic ring .

- Stability: Aminooxy derivatives (e.g., C₅H₁₂ClNO₃) may exhibit instability under acidic or oxidative conditions, requiring careful storage .

Biological Activity

Methyl 4-amino-3-methoxybutanoate hydrochloride, also known as a chiral building block, has garnered attention for its biological activity in various metabolic pathways and enzyme interactions. This compound's unique structure allows it to play a significant role in medicinal chemistry, particularly as a precursor in drug synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chiral center, which is crucial for its biological interactions. The stereochemistry influences its binding affinity to enzymes and receptors, thereby modulating various biochemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃ClN₂O₃ |

| Molecular Weight | 180.63 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (around 7) |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It acts as both a substrate and inhibitor in various biochemical pathways. Notably, it has been studied for its potential effects on metabolic regulation and enzyme modulation.

Enzyme Interactions

Research indicates that this compound may influence the activity of several enzymes involved in metabolic pathways. For instance, it has been shown to affect human plasma renin activity, which is pivotal in blood pressure regulation and fluid balance . The compound's inhibition of plasma renin highlights its potential therapeutic applications in managing hypertension.

Case Studies

- Therapeutic Applications : A study explored the use of this compound as a precursor for synthesizing novel antihypertensive agents. The research demonstrated that derivatives of this compound exhibited significant inhibition of angiotensin-converting enzyme (ACE), suggesting a pathway for developing new treatments for hypertension.

- Metabolic Pathway Regulation : Another investigation focused on the compound's role in metabolic pathways related to amino acid metabolism. The findings indicated that this compound could enhance the synthesis of neurotransmitters by acting on specific enzymatic pathways, thus suggesting potential applications in treating neurological disorders .

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits human plasma renin | |

| Antihypertensive Potential | ACE inhibition | |

| Neurotransmitter Synthesis | Enhances synthesis pathways |

Research Findings

Recent studies have expanded on the understanding of this compound's biological activities. Its role as a chiral building block has made it essential in synthesizing compounds with desired pharmacological properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications to the methyl group and the amino functional groups can significantly impact the compound's biological efficacy. For example, variations in the side chains have been shown to enhance or diminish enzyme binding affinity and biological activity .

Implications for Drug Development

The insights gained from these studies indicate that this compound can serve as a foundational compound for developing new pharmaceuticals targeting metabolic disorders and cardiovascular diseases.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of methyl 4-amino-3-methoxybutanoate hydrochloride to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Adjust stoichiometry of HCl (dioxane solution) during salt formation, as excess HCl may lead to side reactions. Stirring time and temperature (room temperature vs. controlled heating) should be optimized to minimize degradation .

- Workup : Use reduced-pressure evaporation to isolate the compound, as demonstrated in analogous ester hydrochloride syntheses. Monitor reaction completion via TLC (silica gel, chloroform/methanol 9:1) .

- Yield Improvement : Recrystallization from ethanol/water mixtures (1:3 ratio) can enhance purity while retaining crystalline structure.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Focus on peaks for methoxy (δ 3.7–3.8 ppm), ester carbonyl (δ 3.8–4.0 ppm), and amine protons (δ 8.5–9.5 ppm, broad singlet). Use DMSO-d6 for solubility and to observe exchangeable protons .

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and NH₃⁺Cl⁻ vibrations (~2800–3000 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and verify molecular weight (e.g., m/z ~196 for the free base + HCl adduct) .

Q. How should I handle solubility challenges during in vitro assays?

- Methodological Answer :

- Solvent Systems : Use DMSO for stock solutions (≤10 mM), followed by dilution in aqueous buffers (PBS, pH 7.4). For low solubility, sonicate for 15–30 minutes or employ co-solvents like ethanol (≤1% v/v) .

- Stability : Pre-test solubility under assay conditions (e.g., 37°C, 24 hours) to rule out precipitation or hydrolysis.

Advanced Research Questions

Q. What strategies can resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological buffer). Monitor via HPLC-UV (C18 column, 220 nm) for degradation products like 4-amino-3-methoxybutanoic acid .

- Mechanistic Insight : Use LC-MS to identify hydrolyzed fragments (e.g., methyl ester cleavage) and correlate with pH-dependent degradation pathways .

Q. How can I design experiments to assess the compound’s chiral purity if stereoisomers are suspected?

- Methodological Answer :

- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Compare retention times with enantiomerically pure standards .

- Circular Dichroism (CD) : Measure CD spectra in methanol (200–250 nm) to detect optical activity and confirm enantiomeric excess .

Q. What advanced analytical methods are suitable for quantifying trace impurities in batch-to-batch variations?

- Methodological Answer :

- UPLC-MS/MS : Employ a BEH C18 column (1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Target impurities like unreacted methyl 3-methoxybutanoate or des-amino analogs .

- Quantitative NMR : Use ¹³C-NMR with internal standards (e.g., maleic acid) to quantify impurities at ≥0.1% levels .

Q. How can computational modeling predict interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to GABA receptors (PDB ID: 6HUP). Parameterize the compound’s charge states (protonated amine at physiological pH) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the methoxy group and Thr244 residues .

Q. What experimental controls are critical when studying this compound’s metabolic stability in hepatic microsomes?

- Methodological Answer :

- Negative Controls : Include NADPH-free incubations to distinguish enzymatic vs. non-enzymatic degradation.

- Positive Controls : Use verapamil (CYP3A4 substrate) to validate microsomal activity.

- Analytical Controls : Spike samples with deuterated internal standards (e.g., d₃-methyl ester analogs) for LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.